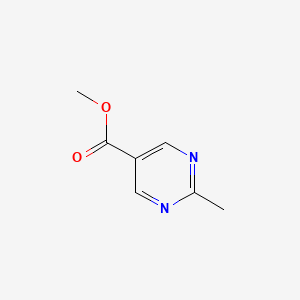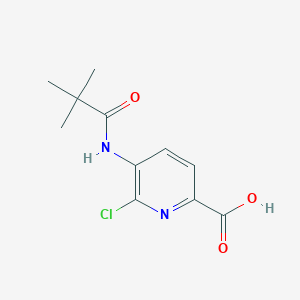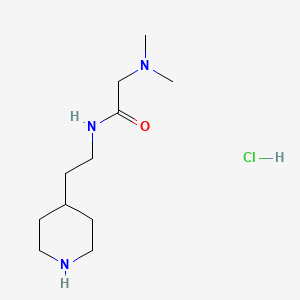
Methyl 2-methylpyrimidine-5-carboxylate
Overview
Description
“Methyl 2-methylpyrimidine-5-carboxylate” is a chemical compound with the IUPAC name methyl 2-methyl-5-pyrimidinecarboxylate . Its InChI Code is 1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methylpyrimidine-5-carboxylate” can be represented by the InChI code 1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-methylpyrimidine-5-carboxylate” has a molecular weight of 152.15 . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Crystal and Molecular Structures
The study of the crystal and molecular structures of derivatives of Methyl 2-methylpyrimidine-5-carboxylate is crucial in understanding their chemical properties and potential applications. For instance, the structural analysis of Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent, provides valuable insights into its chemical behavior (Richter et al., 2023).
Kinase Inhibitors for Cancer Therapy
Derivatives of Methyl 2-methylpyrimidine-5-carboxylate have been identified as potent Src/Abl kinase inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines. This makes them potential candidates for cancer therapy, as seen in the discovery of dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays (Lombardo et al., 2004).
Pharmacological Applications
The derivatives of Methyl 2-methylpyrimidine-5-carboxylate have shown diverse pharmacological activities, including analgesic, anti-inflammatory, and immunosuppressive effects. This is evident from the reactions of ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate with various thioureas, resulting in compounds with significant pharmacological potential (Malinka et al., 1989).
Spectrophotochemical Behavior
Studying the behavior of compounds related to Methyl 2-methylpyrimidine-5-carboxylate in aqueous solutions, such as 4-amino-5-carboxy-2-methylpyrimidine, helps in understanding their chemical interactions and stability in different environments. This is crucial for developing applications in various scientific fields (Hirai, 1966).
Synthetic and Transformation Reactions
Methyl 2-methylpyrimidine-5-carboxylate and its derivatives are key intermediates in synthetic chemistry, useful in the preparation of various heterocyclic compounds. Their ability to undergo transformation reactions, like the reaction with aromatic carboxylic acid chlorides, is significant for synthesizing a wide range of chemical compounds (Khutova et al., 1982).
HIV-1 Protease Inhibitor Development
Derivatives of Methyl 2-methylpyrimidine-5-carboxylate have potential in the development of HIV-1 protease inhibitors. The synthesis and evaluation of these compounds, including their molecular docking studies, provide valuable insights for the development of new therapeutic agents against HIV (Pekparlak et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They have been studied for their effects on human microglia and neuronal cell models .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
methyl 2-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWMLJAOJOALRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668589 | |
| Record name | Methyl 2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylpyrimidine-5-carboxylate | |
CAS RN |
5571-03-9 | |
| Record name | Methyl 2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide](/img/structure/B1390057.png)


![6-Iodofuro[3,2-b]pyridine](/img/structure/B1390061.png)

![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B1390064.png)
![2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1390067.png)
![4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1390068.png)
![3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B1390071.png)



